3-methyl-N-(trideuteriomethyl)aniline
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Overview
Description
3-methyl-N-(trideuteriomethyl)aniline is a deuterated derivative of N,3-dimethylaniline, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-N-(trideuteriomethyl)aniline can be synthesized through the alkylation of aniline with deuterated methyl iodide (CD3I) in the presence of a base. The reaction typically involves heating aniline with CD3I under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of N,3-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method can be adapted for the production of N,3-dimethylaniline-d3 by using deuterated methanol (CD3OD) instead .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-methyl-N-(trideuteriomethyl)aniline is used in various scientific research applications, including:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of N,3-dimethylaniline-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including N-demethylation and N-oxidation. These transformations are mediated by enzymes such as cytochrome P450, which play a crucial role in the metabolism of aniline derivatives .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A non-deuterated analogue with similar chemical properties but different isotopic composition.
3,4-Dimethylaniline: Another methylated aniline derivative with different substitution patterns on the aromatic ring.
N,N-Diethylaniline: An analogue with ethyl groups instead of methyl groups, leading to different chemical and physical properties.
Uniqueness
3-methyl-N-(trideuteriomethyl)aniline is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterium atoms also influence the compound’s metabolic pathways, making it a valuable tool in metabolic studies and drug development .
Properties
IUPAC Name |
3-methyl-N-(trideuteriomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJJTQNZVNEQU-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.